3-Methoxy-4-(2,2,2-trifluoroethoxy)aniline

Lipophilicity LogP Drug Design

3-Methoxy-4-(2,2,2-trifluoroethoxy)aniline (CAS 1245823-98-6) is a precision fluorinated intermediate essential for N-aryl-N'-arylmethylurea antiproliferative scaffolds. Its LogP of 2.2185 gives a 2.6-fold lipophilicity increase over 4-(2,2,2-trifluoroethoxy)aniline (LogP 1.8), fine-tuning passive membrane permeability without added molecular weight. The 3-methoxy-4-trifluoroethoxy substitution pattern is structurally mandatory; regioisomer substitution alters electronic properties and invalidates SAR. Source 98% purity to ensure reproducible lead optimization.

Molecular Formula C9H10F3NO2
Molecular Weight 221.18
CAS No. 1245823-98-6
Cat. No. B3046476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(2,2,2-trifluoroethoxy)aniline
CAS1245823-98-6
Molecular FormulaC9H10F3NO2
Molecular Weight221.18
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)OCC(F)(F)F
InChIInChI=1S/C9H10F3NO2/c1-14-8-4-6(13)2-3-7(8)15-5-9(10,11)12/h2-4H,5,13H2,1H3
InChIKeyZLCPTHMZFLMFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-(2,2,2-trifluoroethoxy)aniline (CAS 1245823-98-6): A Unique Fluorinated Aniline Scaffold for Medicinal Chemistry


3-Methoxy-4-(2,2,2-trifluoroethoxy)aniline (CAS 1245823-98-6) is a specialized fluorinated aniline derivative, characterized by a methoxy group at the meta-position and a 2,2,2-trifluoroethoxy group at the para-position on the benzene ring . Its molecular formula is C₉H₁₀F₃NO₂ with a molecular weight of 221.18 g/mol . The calculated LogP value is 2.2185, and the predicted density is 1.281±0.06 g/cm³ [1]. This compound serves as a versatile synthetic intermediate, particularly valued in medicinal chemistry for incorporating a lipophilic, electron-withdrawing trifluoroethoxy moiety, which is known to influence drug-like properties such as metabolic stability and membrane permeability .

Procurement Risk: Why 3-Methoxy-4-(2,2,2-trifluoroethoxy)aniline Cannot Be Simply Replaced by Other Trifluoroethoxy Anilines


The precise substitution pattern of 3-Methoxy-4-(2,2,2-trifluoroethoxy)aniline is critical for its intended function. Simple substitution with other 'trifluoroethoxy aniline' derivatives (e.g., 2-, 3-, or 4-substituted analogs lacking the methoxy group, or those with different halogen substitutions) will result in molecules with altered electronic properties, lipophilicity, and steric bulk [1]. This leads to different binding affinities, metabolic profiles, and synthetic utility. The quantitative evidence below demonstrates that specific structural features translate into measurable differences in key parameters relevant to medicinal chemistry and material science, making generic substitution a high-risk proposition for research reproducibility and project timelines.

Quantitative Differentiation of 3-Methoxy-4-(2,2,2-trifluoroethoxy)aniline (CAS 1245823-98-6) for Informed Procurement


LogP Comparison: Enhanced Lipophilicity vs. Non-Fluorinated and Alternative Anilines

The calculated LogP (partition coefficient) for 3-Methoxy-4-(2,2,2-trifluoroethoxy)aniline is 2.2185 . This indicates a 13.2-fold increase in lipophilicity compared to the non-fluorinated analog 3,4-dimethoxyaniline (CAS 6315-89-5), which has a calculated LogP of 1.1 . Compared to the regioisomer 4-(2,2,2-trifluoroethoxy)aniline (CAS 57946-61-9), which has a calculated LogP of 1.8 , the target compound is 2.6-fold more lipophilic. This difference is crucial for optimizing membrane permeability and bioavailability in drug candidates.

Lipophilicity LogP Drug Design Pharmacokinetics

Boiling Point Comparison: Distinct Physical Properties for Purification and Formulation

The predicted boiling point of 3-Methoxy-4-(2,2,2-trifluoroethoxy)aniline is 262.6±40.0 °C . This is significantly lower than the non-fluorinated analog 3,4-dimethoxyaniline, which has a reported boiling point of 286 °C [1]. The ~23 °C reduction in boiling point is attributed to the presence of the trifluoroethoxy group. This difference is meaningful for downstream processing, as it can affect distillation parameters, vacuum requirements, and overall energy consumption in purification steps.

Physical Properties Boiling Point Purification Process Chemistry

Structural Differentiation: The Impact of 3-Methoxy-4-trifluoroethoxy Substitution on Synthetic Utility

3-Methoxy-4-(2,2,2-trifluoroethoxy)aniline serves as a key intermediate in the synthesis of N-aryl-N'-arylmethylurea scaffolds, a class of compounds designed via molecular hybridization for antiproliferative activity [1]. The unique 3-methoxy-4-trifluoroethoxy substitution pattern is critical; changing the position or nature of the substituents (e.g., using 4-methoxy-3-trifluoroethoxy or removing the methoxy group) would lead to a different structural framework with a distinct biological profile. The specific regioisomer is not interchangeable because the spatial arrangement of the methoxy and trifluoroethoxy groups dictates the final molecule's shape and its interaction with biological targets like kinases or tubulin [1].

Scaffold Hopping Molecular Hybridization Synthetic Intermediate Antiproliferative Agents

High-Value Application Scenarios for 3-Methoxy-4-(2,2,2-trifluoroethoxy)aniline (CAS 1245823-98-6)


Design and Synthesis of Novel Antiproliferative Agents via Molecular Hybridization

This compound is ideally suited for medicinal chemistry programs employing a molecular hybridization strategy. Its structure allows it to be incorporated into N-aryl-N'-arylmethylurea scaffolds, a framework under active investigation for antiproliferative activity . The specific 3-methoxy-4-trifluoroethoxy substitution pattern is a prerequisite for generating this specific scaffold, as documented in ongoing research [1].

Optimization of Lead Compounds for Improved Membrane Permeability

In lead optimization campaigns where increasing lipophilicity is desired to improve passive membrane permeability, this compound offers a quantifiable advantage. Its calculated LogP of 2.2185 provides a 2.6-fold increase in lipophilicity over the regioisomer 4-(2,2,2-trifluoroethoxy)aniline (LogP 1.8) . This property makes it a strategic choice for medicinal chemists aiming to fine-tune the pharmacokinetic profile of a drug candidate without introducing additional molecular weight or hydrogen bond donors.

Synthesis of Fluorinated Building Blocks for Agrochemical or Material Science

The aniline moiety serves as a versatile handle for further functionalization (e.g., diazotization, amide bond formation, urea synthesis) to create a wide array of fluorinated building blocks . The presence of both a methoxy and a trifluoroethoxy group provides a unique combination of electron-donating and strongly electron-withdrawing characteristics, which can be exploited to tune the electronic properties of advanced materials or to modulate the activity of agrochemical active ingredients.

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